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Compound of Interest

Compound Name: Methyl 2-amino-6-fluorobenzoate

Cat. No.: B1364000

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a
strategy employed to modulate a compound's metabolic stability, lipophilicity, and binding
affinity.[1][2] The fluorine atom, with its high electronegativity and small van der Waals radius,
can profoundly alter the electronic properties and conformation of a molecule, often leading to
enhanced pharmacokinetic and pharmacodynamic profiles.[1]

Within this context, fluorinated anthranilates serve as exceptionally versatile intermediates.
Methyl 2-amino-6-fluorobenzoate (CAS Number: 86505-94-4) is a prime example of such a
scaffold. Its structure, featuring an amino group, a methyl ester, and a fluorine atom on a
benzene ring, presents multiple reactive sites for elaboration into more complex heterocyclic
systems. The specific ortho-fluoro, ortho-amino substitution pattern is particularly valuable for
directing subsequent chemical transformations and influencing intramolecular interactions that
can pre-organize the molecule for optimal target binding. This guide provides the core technical
knowledge required to effectively utilize this high-value compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all
subsequent experimental work. The defining characteristics of Methyl 2-amino-6-
fluorobenzoate are summarized below.

Chemical Structure
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The molecular structure consists of a benzoic acid methyl ester with an amino group at position

2 and a fluorine atom at position 6.
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Caption: Chemical structure of Methyl 2-amino-6-fluorobenzoate.

Core Properties

All quantitative data and identifiers for Methyl 2-amino-6-fluorobenzoate are consolidated in

the table below for ease of reference.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1364000?utm_src=pdf-body-img
https://www.benchchem.com/product/b1364000?utm_src=pdf-body
https://www.benchchem.com/product/b1364000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

CAS Number 86505-94-4

Molecular Formula CsHsFNO:2 [3]

Molecular Weight 169.15 g/mol (Calculated)
methyl 2-amino-6-

IUPAC Name [3]
fluorobenzoate

6-Fluoroanthranilic acid methyl
Synonyms
ester

Physical Form Solid

Synthesis Protocol and Mechanistic Considerations

The reliable synthesis of Methyl 2-amino-6-fluorobenzoate is critical for its application in
multi-step drug development campaigns. The most direct and industrially scalable approach is
the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-6-
fluorobenzoic acid.

Principle of Fischer Esterification

This protocol is grounded in the acid-catalyzed reaction between a carboxylic acid and an
alcohol. In this case, 2-amino-6-fluorobenzoic acid is reacted with methanol in the presence of
a strong acid catalyst, typically sulfuric acid (H2S0Oa4) or thionyl chloride (SOCI2). The
protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more
electrophilic, facilitating nucleophilic attack by methanol. The subsequent elimination of a water
molecule yields the desired methyl ester. The use of excess methanol is crucial as it drives the
equilibrium towards the product side, ensuring a high conversion rate.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on
available laboratory equipment and safety protocols.

Materials:
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e 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[4]

¢ Methanol (anhydrous)

e Thionyl chloride (SOCI2) or concentrated Sulfuric Acid (H2SOa)

o Saturated sodium bicarbonate (NaHCOs) solution

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

o Ethyl acetate

e Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
suspend 2-amino-6-fluorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per
gram of acid). Cool the mixture in an ice-water bath to 0 °C.

o Catalyst Addition: While stirring vigorously, add the acid catalyst dropwise. For thionyl
chloride (1.2 equivalents), add slowly to control the evolution of HCl and SOz gas. For
sulfuric acid, add 0.1-0.2 equivalents.

o Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux
condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8
hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the
starting material is consumed.

e Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly
pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate
to neutralize the excess acid. Stir until effervescence ceases.

o Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the agqueous
phase three times with ethyl acetate.
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e Washing: Combine the organic layers and wash sequentially with water and then with brine.
This removes residual water-soluble impurities and salts.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator to yield the crude product.

« Purification: The resulting solid can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Methyl 2-
amino-6-fluorobenzoate.

Applications in Drug Discovery and Development

Methyl 2-amino-6-fluorobenzoate is not an end product but a critical starting point for creating
complex molecular architectures. Its utility stems from the strategic placement of its functional
groups.

o Precursor for Heterocycles: The ortho-amino ester functionality is a classic precursor for
constructing fused heterocyclic systems like quinazolines, quinolones, and benzodiazepines,
which are privileged scaffolds in medicinal chemistry.

¢ Modulation of Physicochemical Properties: The fluorine atom at the 6-position exerts a
strong electron-withdrawing inductive effect. This can lower the pKa of the adjacent amino
group, modulating its basicity and hydrogen bonding capabilities, which is critical for
optimizing drug-receptor interactions.

o Blocking Metabolic Sites: A fluorine atom can block sites of oxidative metabolism (e.g.,
hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and
in vivo half-life of a drug candidate.

e Amide Coupling and Further Functionalization: The amino group serves as a handle for
amide bond formation, allowing for the extension of the molecule and exploration of the
surrounding chemical space. The ester can be hydrolyzed back to the carboxylic acid for
different coupling strategies or reduced to an alcohol. This versatility makes it a highly
valuable intermediate in combinatorial chemistry and lead optimization campaigns.[5]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1364000?utm_src=pdf-body
https://www.benchchem.com/product/b1364000?utm_src=pdf-body
https://www.benchchem.com/product/b1364000?utm_src=pdf-body
https://www.chemimpex.com/products/45265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Methyl 2-amino-6-fluorobenzoate is a high-value chemical intermediate whose strategic
importance is rooted in the established principles of medicinal chemistry. Its well-defined
structure, reliable synthesis, and the versatile reactivity of its functional groups make it an
indispensable tool for researchers and drug development professionals. A thorough
understanding of its properties and synthesis, as detailed in this guide, empowers scientists to
accelerate the discovery of novel therapeutics by efficiently constructing complex and potent
bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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